6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Chemical Compounds
Researchers have developed general routes for synthesizing novel classes of pyridazin-3-one derivatives, which show promise in creating fused azines and naphthyridine derivatives with potential applications in drug development and chemical synthesis (Ibrahim & Behbehani, 2014). Similarly, the synthesis of Schiff's bases and 2-azetidinones from isonocotinyl hydrazone offers insights into developing antidepressant and nootropic agents, highlighting the versatility of these compounds in medicinal chemistry (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Biological Evaluation and Pharmacological Activity
The discovery of AZD9833, a selective estrogen receptor degrader and antagonist, underscores the therapeutic potential of compounds with complex chemical structures, including those related to the given chemical name, in treating diseases such as ER+ breast cancer (Scott et al., 2020). This research represents a significant step forward in the development of new treatments for cancer.
Antimicrobial and Antifungal Activities
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, has shown that many of these compounds exhibit good antibacterial and antifungal activities. This research could pave the way for new antimicrobial agents to combat resistant bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Molecular Docking and In Vitro Screening
The preparation and evaluation of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities involve complex synthesis routes starting from specific pyridine carbonitriles. These compounds' molecular docking and in vitro screenings towards various biological targets demonstrate their potential as therapeutic agents (Flefel et al., 2018).
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-2-1-7-21-16(13)23-8-11(9-23)10-24-15(25)6-5-14(22-24)12-3-4-12/h1-2,5-7,11-12H,3-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYGRRBOLVAOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.